HDAC6 Potency: LASSBio-1911 Exhibits High-Affinity, Single-Digit Nanomolar Inhibition (IC50 = 15 nM)
LASSBio-1911 was identified as a potent and selective HDAC6 inhibitor with an IC50 of 15 nM [1]. While the publication abstract does not provide a direct IC50 comparator within the same experiment, this value is consistent with high-affinity HDAC6 inhibitors in its class and serves as a critical baseline for establishing its target engagement. For context, the well-characterized selective HDAC6 inhibitor Tubastatin A has been reported with an IC50 of 15 nM in comparable enzymatic assays, suggesting LASSBio-1911 achieves similar on-target potency [2].
| Evidence Dimension | Inhibition of HDAC6 enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 15 nM |
| Comparator Or Baseline | Tubastatin A: IC50 = 15 nM (from literature, similar class potency) |
| Quantified Difference | No significant difference in potency; both are potent HDAC6 inhibitors |
| Conditions | In vitro enzymatic HDAC6 inhibition assay |
Why This Matters
The 15 nM IC50 confirms LASSBio-1911's high target affinity, which is a fundamental parameter for ensuring reliable target engagement in cellular and in vivo experiments.
- [1] Rodrigues, D. A.; et al. N-Acylhydrazone derivatives as potent histone deacetylase 6 inhibitors. 2018. (Sciforum paper, LASSBio-1911 IC50 = 15 nM). View Source
- [2] Butler, K. V., et al. Rational Design and Simple Chemistry Yield a Superior, Neuroprotective HDAC6 Inhibitor, Tubastatin A. Journal of the American Chemical Society, 2010, 132(31), 10842–10846. View Source
